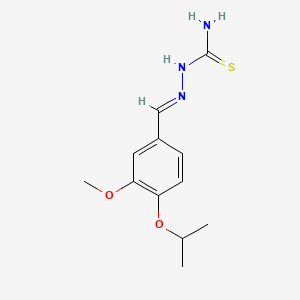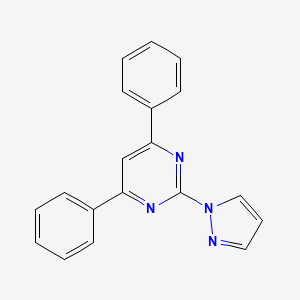![molecular formula C17H19N5O3 B5513546 1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5513546.png)
1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related purine-2,6-dione derivatives involves multiple steps and methodologies. One approach includes intramolecular alkylation of specific purine-dione compounds to yield derivatives (Šimo, Rybár, & Alföldi, 1998). Another study discusses the methylation and reduction of purine compounds, highlighting the stereochemistry of their tetrahydro-derivatives (Armarego & Reece, 1976).
Molecular Structure Analysis
The molecular structure of related compounds has been studied through methods such as X-ray analysis. For instance, the crystal structure of certain purine-dione derivatives reveals specific ring conformations and atomic arrangements (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving purine-diones include various substitutions and transformations. Studies have explored reactions like ionization and methylation, significantly influenced by substituents and steric factors (Rahat, Bergmann, & Tamir, 1974).
Physical Properties Analysis
Physical properties of these compounds are often categorized based on their structure. For example, purine-6,8-diones can be classified into different classes based on substituents and their effects on ionization and physical characteristics (Rahat, Bergmann, & Tamir, 1974).
Chemical Properties Analysis
Chemical properties, like reactivity and stability, are influenced by molecular structure. This is evident in studies of dipeptidyl peptidase IV (DPP-IV) inhibitors, where different substituents on the purine-dione framework affect inhibitory activity (Mo et al., 2015).
Scientific Research Applications
Synthesis and Characterization
- The synthesis of related purine-diones involves complex chemical processes, including intramolecular alkylation and hydrogenation steps. For example, new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones were synthesized through such methods, highlighting the versatility and complexity of purine derivatives synthesis (Šimo, Rybár, & Alföldi, 1998).
Anticancer Activity
- Purine derivatives have been designed and synthesized with the aim of exhibiting anticancer activity. For instance, olomoucine analogues, including certain purine-diones, were synthesized and showed significant inhibition activity against human breast cancer cell lines, demonstrating the potential therapeutic applications of these compounds in cancer treatment (Hayallah, 2017).
Structural and Molecular Studies
- Detailed structural and molecular studies on purine derivatives provide insights into their chemical properties and potential applications. For example, the study on the structure of 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate contributes to understanding the molecular configuration and stability of these compounds, which is essential for their application in various scientific fields (Larson, Cottam, & Robins, 1989).
Potential for Sensor Applications
- An intriguing U-shaped molecule derived from purine structures has been investigated for its ability to bind metal cations, demonstrating potential as an ionophore for sensor applications. This highlights the diverse utility of purine derivatives beyond their biological significance, extending into materials science and sensor technology (Cordaro et al., 2011).
properties
IUPAC Name |
1-methyl-8-(oxolan-2-ylmethylamino)-3-phenyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-21-15(23)13-14(22(17(21)24)11-6-3-2-4-7-11)20-16(19-13)18-10-12-8-5-9-25-12/h2-4,6-7,12H,5,8-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOFYQSAOXQKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C(N2)NCC3CCCO3)N(C1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)
![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)
![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)
![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)
![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)
![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)
![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)

![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)